3-Metilpiridina-d7

Descripción general

Descripción

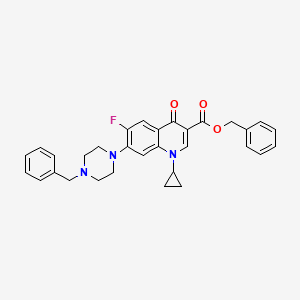

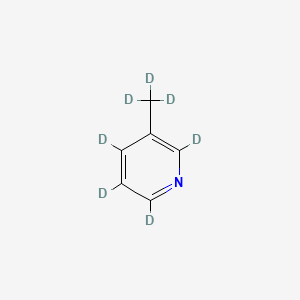

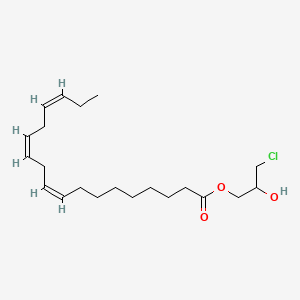

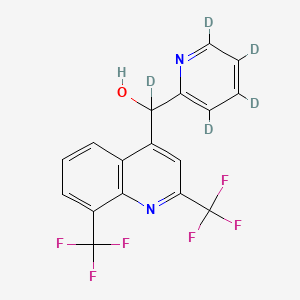

3-Methylpyridine-d7, also known as 3-Picoline, is an organic compound with the formula CD3C5D4N . It belongs to the class of organic compounds known as methylpyridines, which are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .

Synthesis Analysis

The synthesis of 3-Methylpyridine has been performed by a multi-component reaction of ethanol, formaldehyde, and ammonia in the presence of H-Beta, H-ZSM-12, and H-ZSM-5 zeolite catalysts . The content of 3-methylpyridine increases with the increase of the temperature and the amount of 2- and 4-methylpyridines decreases .Molecular Structure Analysis

The molecular formula of 3-Methylpyridine-d7 is CD3C5D4N . It has a molecular weight of 100.17 .Chemical Reactions Analysis

The chemical reactions of 3-Methylpyridine are complex and involve multiple steps . For instance, the electrochemical oxidation of 3-Methylpyridine (3-MP) at synthetic boron-doped diamond (BDD) thin film electrode has been investigated by cyclic voltammetry and bulk electrolysis .Physical and Chemical Properties Analysis

3-Methylpyridine-d7 is a stable compound if stored under recommended conditions . It has a molecular weight of 100.17 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación

Análisis ambiental

3-Metilpiridina-d7 se utiliza en el análisis ambiental . Puede usarse como un trazador o marcador en estudios ambientales para comprender el comportamiento y el destino de 3-Metilpiridina en el medio ambiente.

Intermediarios sintéticos

Este compuesto se utiliza como un intermediario sintético . Se puede usar en la síntesis de otros compuestos orgánicos complejos, sirviendo como un bloque de construcción en varias reacciones químicas.

Producción de ácido nicotínico

Una de las aplicaciones significativas de this compound es en la producción de ácido nicotínico (NA), también conocido como vitamina B3 . NA se sintetiza oxidando directamente 3-Metilpiridina con ácido nítrico .

Aplicaciones farmacéuticas

El ácido nicotínico, que se produce a partir de this compound, se utiliza en medicina y farmacia como vitamina B3 . Lleva a la síntesis de nicotinamida y más adelante como bloques de construcción para las coenzimas dinucleótido de adenina y nicotinamida (NDA) y dinucleótido de adenina y nicotinamida fosfato (NDAP) .

Suplementos nutricionales

La vitamina B3, derivada de this compound, es un nutriente esencial para los humanos y los animales . Reduce la fatiga, mantiene un metabolismo eficiente y apoya la salud mental .

Aditivo para piensos animales

Más del 60% del ácido nicotínico (NA) producido está destinado como aditivo para piensos . Con la creciente demanda alimentaria de la creciente población mundial, el uso de la vitamina B3 como aditivo para la alimentación animal se vuelve crucial

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Methylpyridine-d7, also known as 3-Picoline-d7, is a small molecule that primarily targets Collagenase 3 and Stromelysin-1 in humans . These targets are enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Biochemical Pathways

The downstream effects of these alterations could include changes in tissue remodeling processes .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Given its targets, it is plausible that the compound could influence processes related to extracellular matrix degradation, potentially affecting tissue remodeling .

Action Environment

Like many chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

It is known that 3-Methylpyridine, the non-deuterated form, can undergo various biochemical reactions .

Cellular Effects

It is known that 3-Methylpyridine, the non-deuterated form, can interact with various enzymes and proteins

Molecular Mechanism

It is known that 3-Methylpyridine, the non-deuterated form, can interact with various biomolecules

Temporal Effects in Laboratory Settings

It is known that 3-Methylpyridine, the non-deuterated form, can undergo various reactions over time

Dosage Effects in Animal Models

It is known that 3-Methylpyridine, the non-deuterated form, can have various effects in animal models

Metabolic Pathways

It is known that 3-Methylpyridine, the non-deuterated form, can be involved in various metabolic pathways

Transport and Distribution

It is known that 3-Methylpyridine, the non-deuterated form, can be transported and distributed within cells and tissues

Subcellular Localization

It is known that 3-Methylpyridine, the non-deuterated form, can be localized in various subcellular compartments

Propiedades

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

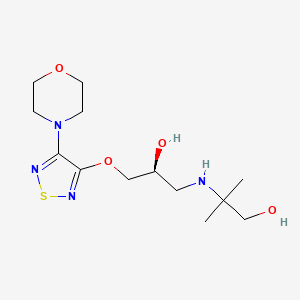

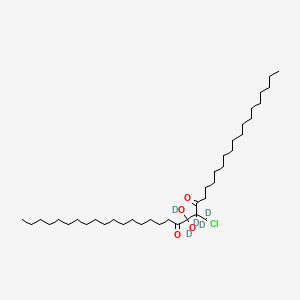

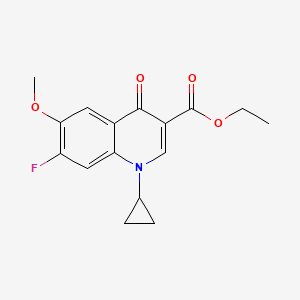

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/no-structure.png)

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)